![molecular formula C9H12BNO4S B1520666 4-(Azetidin-1-ylsulfonyl)phenylboronic acid CAS No. 871329-68-9](/img/structure/B1520666.png)
4-(Azetidin-1-ylsulfonyl)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is C9H12BNO4S. Its molecular weight is 241.08 g/mol. The InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Chemical Reactions Analysis
4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid include a molecular weight of 241.07 g/mol . The InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Scientific Research Applications
Enzyme Activity Studies
The compound has been mentioned in the context of enzyme activity studies, such as decreased circulating acid maltase activity. While not directly linked, its structural features could be relevant in designing assays or inhibitors for enzymes like acid maltase .
Molecular Biology: Gene Conversion Studies
In molecular biology, the compound could be used in studies involving recombination and gene conversion between genes. Its ability to form covalent bonds with other molecules might be exploited in creating hybrid molecules for genetic research .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, exposure to dust, mist, gas, or vapours should be avoided due to potential respiratory irritation .
Safety and Hazards
The safety data sheet for a similar compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[4-(azetidin-1-ylsulfonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)16(14,15)11-6-1-7-11/h2-5,12-13H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLONDWRZETTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661207 | |
Record name | [4-(Azetidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
871329-68-9 | |
Record name | B-[4-(1-Azetidinylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Azetidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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